molecular formula C15H16BrNO3S B7857110 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide

2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide

Cat. No.: B7857110
M. Wt: 370.3 g/mol
InChI Key: HAMMTXNNLMBDPM-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the benzene ring.

    Sulfonamidation: The formation of the sulfonamide group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonamidation reactions under controlled conditions to ensure high yield and purity. Specific catalysts and solvents are used to optimize the reaction conditions.

Types of Reactions:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure.

    Coupling Reactions: It can participate in coupling reactions, forming larger molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups.

Scientific Research Applications

2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine and sulfonamide groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 2-bromo-2-(methoxy(phenyl)methyl)malononitrile
  • 2-iodo-2-(methoxy(phenyl)methyl)malononitrile

Comparison: Compared to similar compounds, 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups

Properties

IUPAC Name

2-bromo-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-17(11-12-7-9-13(20-2)10-8-12)21(18,19)15-6-4-3-5-14(15)16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMMTXNNLMBDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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